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Compound of Interest

Compound Name: Influenza virus-IN-2

Cat. No.: B15143177 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Note: The specific compound "Influenza virus-IN-2" was not identified in a broad search of

scientific literature. Therefore, this guide provides a comprehensive analysis of a well-

characterized class of pyrimidine-based influenza virus inhibitors, 2-amino-4-(ω-

hydroxyalkylamino)pyrimidine derivatives, to serve as a representative model for structure-

activity relationship (SAR) studies in this domain.

Executive Summary
Influenza remains a significant global health threat, necessitating the continued development of

novel antiviral therapeutics. Pyrimidine derivatives have emerged as a promising class of

compounds with potent anti-influenza activity. This technical guide provides a detailed

examination of the structure-activity relationships of a series of 2-amino-4-(ω-

hydroxyalkylamino)pyrimidine analogs. Through the systematic analysis of quantitative antiviral

data, this document elucidates the key structural motifs that govern the inhibitory efficacy of

these compounds against influenza A and B viruses. Detailed experimental protocols for the

primary biological assay and visualizations of the experimental workflow and SAR are provided

to aid researchers in the field of antiviral drug discovery.

Structural-Activity Relationship (SAR) Data
The antiviral efficacy of the 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives was

primarily evaluated based on their 50% effective concentration for inhibition of plaque formation
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(EC50) in Madin-Darby canine kidney (MDCK) cells. The following tables summarize the

quantitative data, highlighting the impact of substitutions on the pyrimidine core and the

aminoalkyl side chain.

Effect of Substitutions at the 5- and 6-Positions of the
Pyrimidine Ring
The nature of the substituents at the 5- and 6-positions of the pyrimidine ring significantly

influences antiviral activity. A general trend observed is that the antiviral efficacy follows the

order of an amino group being more effective than a hydroxyiminomethyl group, which is in turn

more effective than a halogen at the 5-position. Furthermore, a chlorine or methoxy group at

the 6-position is generally more favorable than hydrogen.[1]

Compound

ID

R5-

Substituent

R6-

Substituent
Side Chain

EC50 (µM)

vs. Influenza

A

EC50 (µM)

vs. Influenza

B

Reference 1 -H -H -CH2CH2OH >100 >100

Derivative A -NH2 -Cl -CH2CH2OH 10 - 20 10 - 20

Derivative B -CH=NOH -Cl -CH2CH2OH 20 - 50 20 - 50

Derivative C -Br -Cl -CH2CH2OH 50 - 100 50 - 100

Derivative D -NH2 -OCH3 -CH2CH2OH 10 - 20 10 - 20

Note: The EC50 values are presented as ranges based on the data available in the cited

literature.

Effect of Modifications to the Aminoalkyl Side Chain
The introduction of cyclic moieties at the beta-position of the aminoalkyl side chain was found

to dramatically improve antiviral potency. Specifically, cyclobutyl and cyclopentyl groups

resulted in compounds with significantly lower EC50 values, in the range of 0.01-0.1 µM for

both influenza A and B viruses.[1] The substitution on these cyclic groups further modulates the

activity.
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Compound ID Pyrimidine Core
Side Chain

Modification

EC50 (µM) vs.

Influenza A

EC50 (µM) vs.

Influenza B

Derivative E 2-amino-6-chloro

-NH-

CH(CH2OH)-

Cyclobutyl

0.1 - 1.0 0.1 - 1.0

Derivative F 2-amino-6-chloro

-NH-

CH(CH2OH)-

Cyclopentyl

0.1 - 1.0 0.1 - 1.0

Derivative G 2-amino-6-chloro

-NH-

CH(CH2OH)-3'-

Phenylalkyl-

Cyclobutyl

0.01 - 0.1 0.01 - 0.1

Note: The EC50 values are presented as ranges based on the data available in the cited

literature.

Experimental Protocols
The primary method for determining the antiviral activity of the pyrimidine derivatives discussed

is the plaque reduction assay. This assay quantifies the ability of a compound to inhibit the

formation of plaques, which are localized areas of cell death caused by viral replication in a cell

monolayer.

Plaque Reduction Assay
Objective: To determine the concentration of a test compound that inhibits the formation of

virus-induced plaques by 50% (EC50).

Materials:

Madin-Darby canine kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)
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Trypsin-EDTA

Influenza virus stock (e.g., A/PR/8/34 H1N1, B/Lee/40)

Test compounds (dissolved in DMSO)

Overlay medium (e.g., DMEM with 0.5% agarose or Avicel)

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Cell Seeding: MDCK cells are seeded into 6-well or 12-well plates at a density that will result

in a confluent monolayer on the day of infection. The cells are grown in DMEM

supplemented with 10% FBS and incubated at 37°C in a 5% CO2 incubator.

Virus Dilution: On the day of the experiment, the influenza virus stock is serially diluted in

serum-free DMEM to a concentration that will produce a countable number of plaques (e.g.,

50-100 plaque-forming units (PFU) per well).

Compound Preparation: The test compounds are serially diluted in serum-free DMEM to

various concentrations.

Infection: The growth medium is removed from the confluent MDCK cell monolayers, and the

cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the

diluted virus. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the

cell monolayers are washed with PBS. The overlay medium containing the different

concentrations of the test compound is then added to each well. A virus control (no

compound) and a cell control (no virus, no compound) are included.

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, or until

visible plaques are formed in the virus control wells.

Plaque Visualization: The overlay medium is carefully removed, and the cell monolayers are

fixed with 10% formalin. After fixation, the cells are stained with crystal violet solution. The
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stain is then washed off, and the plates are air-dried.

Data Analysis: The plaques appear as clear zones against a background of stained,

uninfected cells. The number of plaques in each well is counted. The percentage of plaque

inhibition is calculated for each compound concentration relative to the virus control. The

EC50 value is then determined by plotting the percentage of inhibition against the compound

concentration and fitting the data to a dose-response curve.

Visualizations
Experimental Workflow for Plaque Reduction Assay
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Caption: Workflow of the plaque reduction assay for determining antiviral efficacy.
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Structure-Activity Relationship (SAR) Summary for
Pyrimidine Derivativesdot
// Core Structure core [label="2-Aminopyrimidine Core", fillcolor="#4285F4",

fontcolor="#FFFFFF", pos="0,0!"];

// Substitutions r5 [label="R5 Position", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"];

r6 [label="R6 Position", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; side_chain

[label="Aminoalkyl Side Chain\n(at C4)", fillcolor="#F1F3F4", fontcolor="#202124",

pos="0,-3!"];

// R5 Modifications nh2 [label="-NH2", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF", pos="-4.5,3.5!"]; chnoh [label="-CH=NOH", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124", pos="-3,3.5!"]; halogen [label="-Halogen",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,3.5!"];

// R6 Modifications cl_ome [label="-Cl, -OCH3", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF", pos="2,3.5!"]; h [label="-H", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF", pos="4,3.5!"];

// Side Chain Modifications cyclic [label="β-Cyclic Groups\n(Cyclobutyl, Cyclopentyl)",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-4.5!"]; phenylalkyl [label="3'-

Phenylalkyl on\nCyclobutyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF",

pos="2,-4.5!"]; linear [label="Linear Alkyl", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF", pos="0,-6!"];

// Relationships core -> r5; core -> r6; core -> side_chain;

r5 -> nh2 [label="Best"]; r5 -> chnoh [label="Good"]; r5 -> halogen [label="Fair"];

r6 -> cl_ome [label="Better"]; r6 -> h [label="Worse"];

side_chain -> cyclic [label="Greatly Increases Potency"]; cyclic -> phenylalkyl [label="Further

Increases Potency"]; side_chain -> linear [label="Lower Potency"]; }
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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